molecular formula C14H14 B1360263 1,1'-Biphenyl, 2,4-dimethyl- CAS No. 4433-10-7

1,1'-Biphenyl, 2,4-dimethyl-

Cat. No. B1360263
CAS RN: 4433-10-7
M. Wt: 182.26 g/mol
InChI Key: FNPGJPKNKADBGK-UHFFFAOYSA-N
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Description

1,1’-Biphenyl, 2,4-dimethyl- , also known as 2,4’-Dimethylbiphenyl , is a chemical compound with the molecular formula C14H14 . It falls under the category of polycyclic aromatic hydrocarbons (PAHs). The compound consists of two phenyl rings connected by a single carbon-carbon bond. The specific substitution pattern involves methyl groups at positions 2 and 4 on one of the phenyl rings.



Synthesis Analysis

The synthesis of 2,4’-Dimethylbiphenyl can be achieved through various methods, including Friedel-Crafts alkylation or Suzuki coupling reactions. These synthetic routes allow for the introduction of the methyl groups at the desired positions on the biphenyl core.



Molecular Structure Analysis

The molecular structure of 2,4’-Dimethylbiphenyl consists of two benzene rings (phenyl rings) connected by a central carbon-carbon bond. The methyl groups are attached to the second and fourth carbon atoms on one of the phenyl rings. The compound’s planar structure contributes to its stability and aromatic character.



Chemical Reactions Analysis

2,4’-Dimethylbiphenyl can participate in various chemical reactions typical of biphenyl derivatives. These reactions include electrophilic aromatic substitutions, such as halogenation, nitration, and sulfonation. Additionally, it can undergo oxidative processes, hydrogenation, and coupling reactions to form more complex derivatives.



Physical And Chemical Properties Analysis


  • Melting Point : The compound typically melts around 100-105°C .

  • Solubility : It is sparingly soluble in water but dissolves readily in organic solvents like acetone , ethanol , and chloroform .

  • Color : 2,4’-Dimethylbiphenyl appears as a colorless to pale yellow crystalline solid.


Scientific Research Applications

1. Tyrosinase Inhibition and Pharmaceutical Uses

1,1'-Biphenyl, 2,4-dimethyl- derivatives have been synthesized and evaluated for their anti-tyrosinase activities. These compounds, particularly the novel biphenyl ester derivatives, have shown significant inhibitory effects on tyrosinase, comparable to the standard inhibitor kojic acid. Such activities highlight their potential in clinical treatments related to skin pigmentation disorders and for other pharmaceutical applications (Kwong et al., 2017).

2. Nanotechnology and Materials Science

The self-assembly of 4'-(n-dodecyloxy)-1,1'-biphenyl-4-carbonyl Ala-Ala dipeptides into tubular structures formed by coiled nanoribbons has been studied. This research sheds light on the potential of biphenyl-based compounds in nanotechnology, particularly in the development of organic self-assemblies for various applications (Zhang et al., 2017).

3. Analytical Chemistry

In analytical chemistry, the fragmentation patterns of biphenyl and its methyl-substituted derivatives, including 1,1'-Biphenyl, 2,4-dimethyl-, have been studied using mass spectrometry. These studies are crucial for understanding the chemical behavior of these compounds and for their identification in various samples (Laseter et al., 1970).

4. Organic Synthesis

Research in organic synthesis has explored the molecular structures and electrochemical responses of compounds like N,N,N',N'-tetra(4-methylphenyl)-(1,1'-biphenyl)-4,4'-diamine, demonstrating their utility in the synthesis of complex organic molecules (Low et al., 2004).

Safety And Hazards


  • Toxicity : Limited toxicity data are available, but as with other PAHs, caution should be exercised due to their potential carcinogenic properties.

  • Handling : Proper handling and protective equipment are necessary when working with this compound.

  • Environmental Impact : PAHs can persist in the environment and may pose risks to ecosystems.


Future Directions

Future research should focus on:



  • Investigating the compound’s biological activity and potential applications.

  • Assessing its environmental fate and impact.

  • Developing synthetic methodologies for related derivatives.


properties

IUPAC Name

2,4-dimethyl-1-phenylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14/c1-11-8-9-14(12(2)10-11)13-6-4-3-5-7-13/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNPGJPKNKADBGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40196138
Record name 1,1'-Biphenyl, 2,4-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40196138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1'-Biphenyl, 2,4-dimethyl-

CAS RN

4433-10-7
Record name 2,4-Dimethylbiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004433107
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1'-Biphenyl, 2,4-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40196138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-DIMETHYLBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FSH67QY9PN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Name
substrate
Quantity
0.439 mmol
Type
reactant
Reaction Step One
[Compound]
Name
PCy3
Quantity
0.0878 mmol
Type
reagent
Reaction Step Two
Quantity
0 mmol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Name
substrate
Quantity
0.3 mmol
Type
reactant
Reaction Step One
Quantity
0 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
PCy3
Quantity
0.06 mmol
Type
reagent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
ZF Zhang, XY Zhou, FJ Wu, QZ Ma - Advanced Materials Research, 2010 - Trans Tech Publ
To further utilize Eucalyptus leaves in biomedicine and put forward new ideas for biomedical manufacturing, the biomedical resources of extractives of Eucalyptus camaldulensis and …
Number of citations: 4 www.scientific.net
B Andreasen, B van Bavel, S Fischer, P Haglund… - 2021 - books.google.com
Available online: https://pub. norden. org/temanord2021-526/The purpose of this project is to dig deeper into the data material already generated in the Suspect screening in Nordic …
Number of citations: 2 books.google.com
Q Li, X Li, Z Ren, R Wang, Y Zhang, J Li, F Ma, X Liu - Lwt, 2021 - Elsevier
Dioscorea opposita Thunb., an edible and pharmaceutical plant, is usually consumed after heating processing, such as steaming, boiling, and frying with bran. In order to determine the …
Number of citations: 23 www.sciencedirect.com
Z Jia, A Patra, VK Kutty, T Venkatesan - Metabolites, 2019 - mdpi.com
Breath analysis is a promising technique for lung cancer screening. Despite the rapid development of breathomics in the last four decades, no consistent, robust, and validated volatile …
Number of citations: 133 www.mdpi.com
CDJ Mbouna, BMT Tali, PVT Fokou… - Journal of …, 2022 - Elsevier
Ethnopharmacological relevance Terminalia mantaly (H. Perrier) and Terminalia superba (Engl. & Diels) are sources of treatment for various diseases, including malaria and/or related …
Number of citations: 2 www.sciencedirect.com
R Fung - 1999 - library-archives.canada.ca
Metal oxides such as gallium, lead, or nickel oxides encapsulated in supports such as AlPO4-11, ZSM-5 or (amorphous) SiO2 were used to activate methane in the presence of the …
Number of citations: 2 library-archives.canada.ca
BA Marzluf, T Krajc, MR Mueller - Hamdan med. J, 2016 - platform.almanhal.com
This review considers exhaled breath analysis, a non-invasive, widely applicable and cost-effective technique that holds great potential for evolving into a future screening tool for lung …
Number of citations: 1 platform.almanhal.com
N Promsampao, N Chollacoop, A Pattiya - Fuel, 2022 - Elsevier
Catalytic fast pyrolysis (CFP) of biomass has high potential for producing deoxygenated bio-oil in one single process. HZSM-5 is a widely used catalyst for this purpose and various …
Number of citations: 2 www.sciencedirect.com
BN Aloo, BO Nyongesa, JO Were, BA Were… - Microbial …, 2023 - Elsevier
The use of agrochemicals in contemporary agriculture continues to elicit mixed debate concerning environmental management and sustainability of global food production systems. …
Number of citations: 0 www.sciencedirect.com
A Kumar, M Bilal, LFR Ferreira, K Madhuree - 2022 - books.google.com
Microbial Biomolecules: Emerging Approach in Agriculture, Pharmaceuticals and Environment Management explores and compiles new aspects of microbial-based biomolecules such …
Number of citations: 1 books.google.com

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